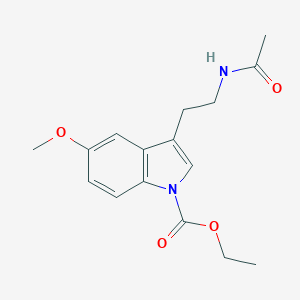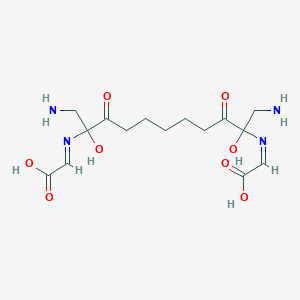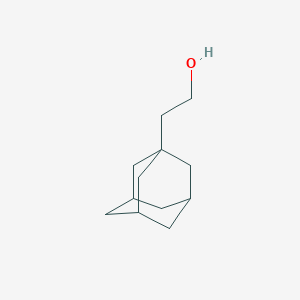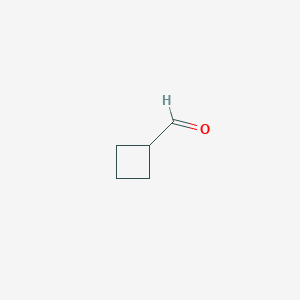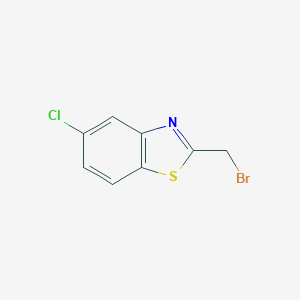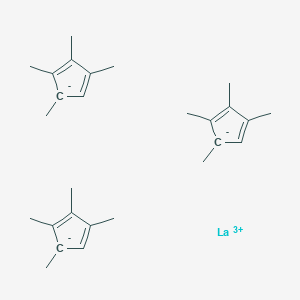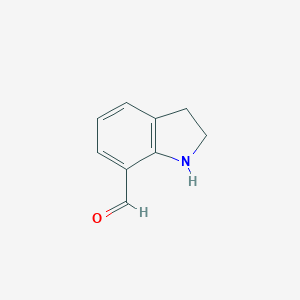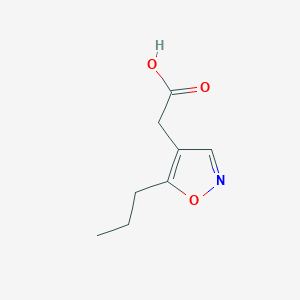
2-(5-Propylisoxazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Propylisoxazol-4-yl)acetic acid, also known as PIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PIA is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-(5-Propylisoxazol-4-yl)acetic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce pain in animal models of inflammatory pain and neuropathic pain.
In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to enhance cognitive function in animal models of Alzheimer's disease.
In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its potential as a drug candidate for various diseases. It has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies.
Wirkmechanismus
The exact mechanism of action of 2-(5-Propylisoxazol-4-yl)acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for the production of pro-inflammatory prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor that is involved in the regulation of inflammation and glucose metabolism.
Biochemische Und Physiologische Effekte
2-(5-Propylisoxazol-4-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Propylisoxazol-4-yl)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies. However, there are some limitations to the use of 2-(5-Propylisoxazol-4-yl)acetic acid in lab experiments. It is a non-selective COX inhibitor, which means that it can also inhibit COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions such as gastric mucosal integrity and platelet aggregation.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Propylisoxazol-4-yl)acetic acid. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid analogs with improved selectivity for COX-2 could be developed to reduce the risk of adverse effects associated with the inhibition of COX-1. In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid could be further studied for its potential neuroprotective effects in various models of neurodegenerative diseases. In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid could be investigated for its potential as a drug candidate for various diseases such as rheumatoid arthritis, Alzheimer's disease, and stroke. Overall, the study of 2-(5-Propylisoxazol-4-yl)acetic acid has the potential to lead to the development of new drugs with improved efficacy and reduced side effects.
Synthesemethoden
2-(5-Propylisoxazol-4-yl)acetic acid can be synthesized using various methods, including the reaction of 5-propylisoxazole-4-carboxylic acid with acetic anhydride or acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization using solvents such as ethanol or water.
Eigenschaften
CAS-Nummer |
155602-48-5 |
|---|---|
Produktname |
2-(5-Propylisoxazol-4-yl)acetic acid |
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-(5-propyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
HYQBSPGWFHBEDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NO1)CC(=O)O |
Kanonische SMILES |
CCCC1=C(C=NO1)CC(=O)O |
Synonyme |
4-Isoxazoleaceticacid,5-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



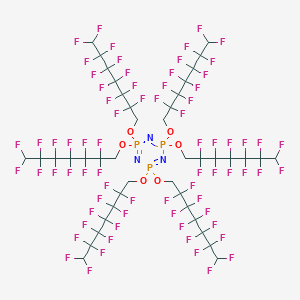
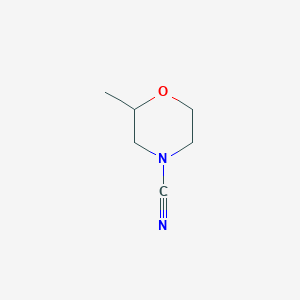
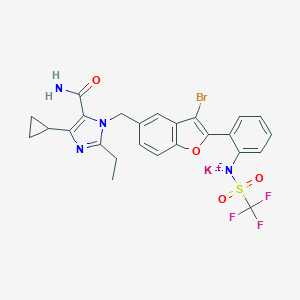
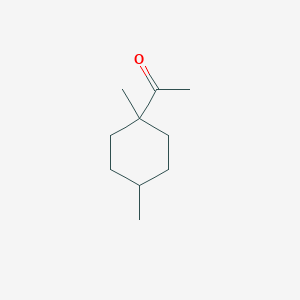
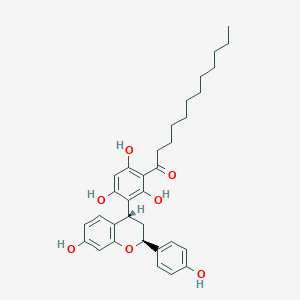
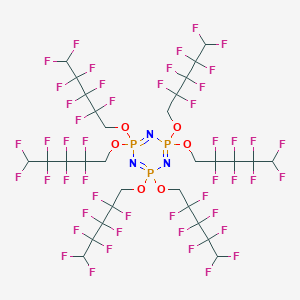
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
